3,5-DIMETHYL-N-(4-PHENYL-2-BUTANYL)-4-ISOXAZOLECARBOXAMIDE
Overview
Description
3,5-DIMETHYL-N-(4-PHENYL-2-BUTANYL)-4-ISOXAZOLECARBOXAMIDE: is a synthetic organic compound that belongs to the class of isoxazolecarboxamides. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology:
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structure may be explored for developing new pharmaceuticals with therapeutic effects.
Industry:
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DIMETHYL-N-(4-PHENYL-2-BUTANYL)-4-ISOXAZOLECARBOXAMIDE typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of Substituents: The 3,5-dimethyl groups can be introduced through alkylation reactions, while the N-(4-phenyl-2-butanyl) group can be attached via amide bond formation using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and butanyl groups.
Reduction: Reduction reactions can occur at the isoxazole ring or the amide bond.
Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL-N-(4-PHENYL-2-BUTANYL)-4-ISOXAZOLECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
3,5-Dimethyl-4-isoxazolecarboxamide: Lacks the N-(4-phenyl-2-butanyl) group.
N-(4-Phenyl-2-butanyl)-4-isoxazolecarboxamide: Lacks the 3,5-dimethyl groups.
Uniqueness: The presence of both the 3,5-dimethyl groups and the N-(4-phenyl-2-butanyl) group in 3,5-DIMETHYL-N-(4-PHENYL-2-BUTANYL)-4-ISOXAZOLECARBOXAMIDE makes it unique, potentially offering distinct biological activities and applications compared to its analogs.
Properties
IUPAC Name |
3,5-dimethyl-N-(4-phenylbutan-2-yl)-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11(9-10-14-7-5-4-6-8-14)17-16(19)15-12(2)18-20-13(15)3/h4-8,11H,9-10H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGIMRSFVDWAFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC(C)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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